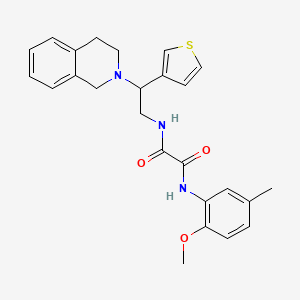
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Orexin Receptor Antagonism and Sleep Modulation : Compounds related to the query structure have been studied for their role in modulating sleep through orexin receptor antagonism. For instance, research on dual orexin receptor antagonists (like almorexant) has shown significant potential in promoting sleep by inhibiting orexin receptors, which are crucial in wakefulness and arousal regulation (Dugovic et al., 2009). This suggests the possibility of exploring similar compounds in sleep disorders treatment.
Dopamine Agonist Properties : The dopaminergic system's modulation is a key therapeutic strategy in various conditions, including Parkinson's disease and depression. Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have shown dopamine-like activity, indicating potential applications in designing drugs targeting dopaminergic neurotransmission (Jacob et al., 1981).
Chemical Synthesis and Material Science
Synthetic Methodologies : Research into tetrahydroisoquinolines, a core structure within the compound , has led to developments in synthetic chemistry, providing new pathways for creating complex molecules. This includes the synthesis of indenoisoquinoline topoisomerase I inhibitors, which have shown promise as potential therapeutic agents in cancer treatment (Nagarajan et al., 2006).
Anticancer Agents : The quinoline component present in the compound structure is noteworthy for its application in anticancer drug development. For example, novel quinazolinone derivatives have been explored for their cytotoxic activity against cancer cell lines, highlighting the potential for compounds with similar moieties to be developed as anticancer agents (Riadi et al., 2021).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-7-8-23(31-2)21(13-17)27-25(30)24(29)26-14-22(20-10-12-32-16-20)28-11-9-18-5-3-4-6-19(18)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBCPGPKPUGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetonitrile](/img/structure/B2770571.png)

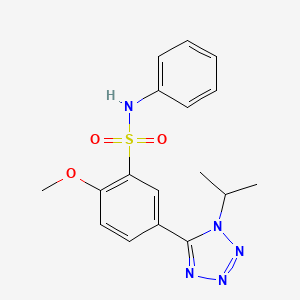
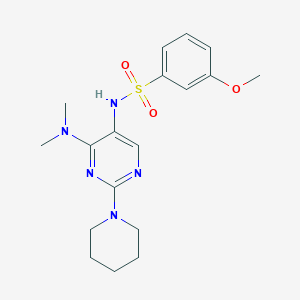
![dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate](/img/no-structure.png)
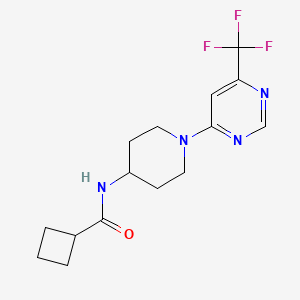
![1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2770583.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2770585.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2770587.png)
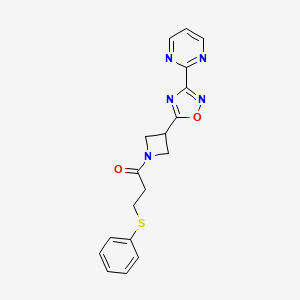
![2-(6-Cyclopropylpyridazin-3-yl)-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2770589.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)
